

A Comparative Analysis of the Bioavailability and Pharmacokinetics of Neodiosmin and Diosmin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Neodiosmin**

Cat. No.: **B190348**

[Get Quote](#)

A comprehensive guide for researchers and drug development professionals on the distinct metabolic fates of two closely related flavonoid glycosides.

Introduction

Diosmin and **neodiosmin** are two structurally similar flavonoid glycosides found predominantly in citrus fruits. Both are composed of the aglycone diosmetin, but they differ in the disaccharide attached at the 7-position. Diosmin possesses a rutinose moiety (α -L-rhamnopyranosyl-(1 \rightarrow 6)- β -D-glucopyranose), while **neodiosmin** contains a neohesperidose moiety (α -L-rhamnopyranosyl-(1 \rightarrow 2)- β -D-glucopyranose). This seemingly minor structural variance in the glycosidic linkage has significant implications for their bioavailability and pharmacokinetic profiles. This guide provides a detailed comparison of the current scientific understanding of these two compounds, supported by experimental data and methodologies.

Metabolic Fate of Flavonoid Glycosides: A Prerequisite for Absorption

Orally ingested flavonoid glycosides, such as diosmin and **neodiosmin**, are generally not absorbed in their intact form due to their hydrophilic nature and high molecular weight. The critical first step for their systemic absorption is the hydrolysis of the sugar moiety by the gut microbiota in the colon to release the more lipophilic aglycone, diosmetin.^{[1][2]} The efficiency of

this enzymatic hydrolysis is a key determinant of the overall bioavailability of the parent glycoside.

Diosmin: A Well-Characterized Pharmacokinetic Profile

The pharmacokinetics of diosmin have been the subject of numerous studies, providing a clear picture of its absorption, distribution, metabolism, and excretion (ADME) in humans.

Experimental Protocols for Diosmin Pharmacokinetic Studies

A typical clinical study to evaluate the pharmacokinetics of diosmin involves the oral administration of a single dose to healthy volunteers, followed by the collection of blood and urine samples at various time points.

- **Subjects and Administration:** Studies often enroll healthy adult volunteers who have provided informed consent.^{[3][4]} A single oral dose of diosmin, frequently in a micronized formulation to enhance absorption, is administered.^{[2][5]} For example, in one study, a single oral dose of 10 mg/kg body weight of diosmin was given to five healthy volunteers.^[3] In another, 16 healthy male volunteers received a single oral dose of a tablet containing either a formulated diosmin complex or unformulated micronized diosmin.^[4]
- **Sample Collection:** Blood samples are typically collected at predefined intervals, such as 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration.^[3] Plasma is separated by centrifugation and stored frozen until analysis.^[3] Urine samples are often collected over 24-hour intervals.^[3]
- **Sample Analysis:** Since diosmin is converted to diosmetin before absorption, the primary analyte measured in plasma is diosmetin.^{[6][7]} Due to extensive phase II metabolism, diosmetin exists in plasma mainly as glucuronide and sulfate conjugates.^[7] Therefore, plasma samples are typically treated with β -glucuronidase and sulfatase to hydrolyze these conjugates and measure the total diosmetin concentration.^{[4][6]} The quantification of diosmetin is commonly performed using sensitive and specific analytical methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).^{[6][8]}

Quantitative Pharmacokinetic Data for Diosmin

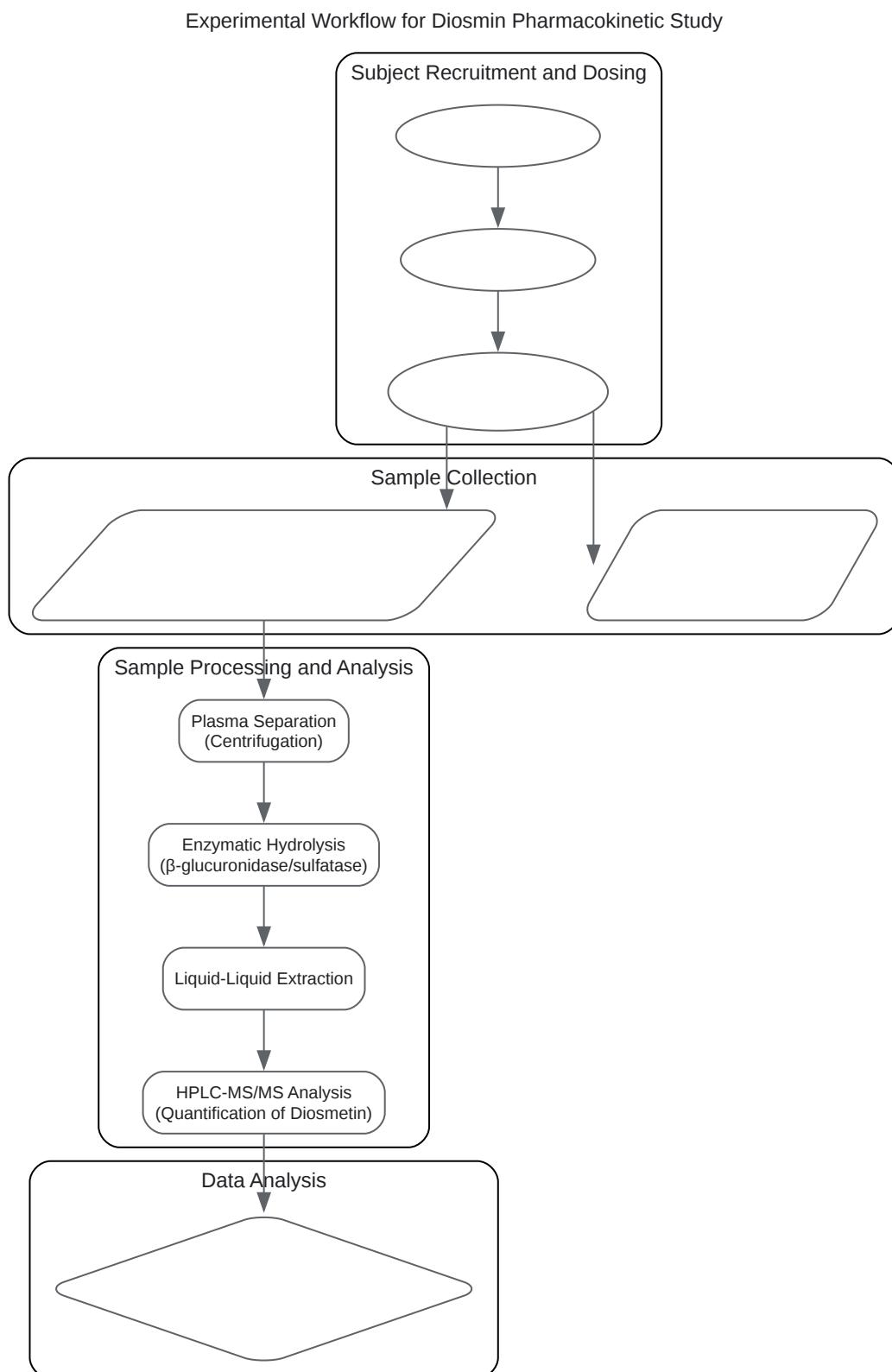
The pharmacokinetic parameters of diosmetin following oral administration of diosmin have been reported in several human studies. These parameters can be influenced by the formulation of diosmin, with micronized and specially formulated products showing enhanced bioavailability.

Parameter	Micronized Diosmin Formulation	Unformulated Micronized Diosmin	Single Oral Dose (900 mg)	Multiple Oral Doses (900 mg bid for 7 days)
Cmax (ng/mL)	50.3 ± 22.6[9]	2.4 ± 1.9[9]	4.2 ± 3.8[8]	10.3 ± 6.3[8]
Tmax (h)	2.2 ± 2.9[9]	Not determined[9]	18.7 ± 9.9[8]	6.1 ± 7.0[8]
AUC _{0-t} (ng·h/mL)	298.4 ± 163.7[9]	31.9 ± 100.4[9]	185.4 ± 166.2 (AUC ₀₋₉₆)[8]	277.6 ± 143.8 (AUC ₀₋₉₆)[8]
t _{1/2} (h)	Not reported	Not reported	60.2 ± 85.7[8]	102.5 ± 174.8[8]
Bioavailability	Approximately 65% for micronized diosmin.[1] A specially formulated micronized diosmin showed 9.4-fold greater relative bioavailability compared to unformulated micronized diosmin.[9]			

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t_{1/2}: Elimination half-life. Data are

presented as mean \pm standard deviation.

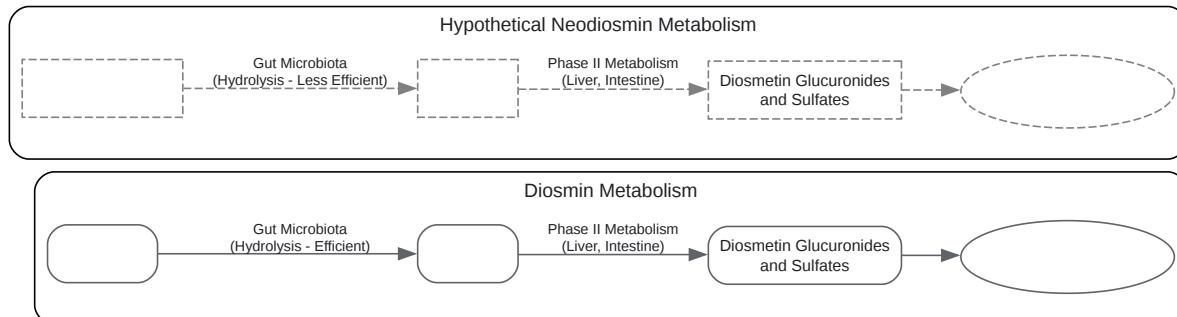
Neodiosmin: An Inferred Pharmacokinetic Profile


Direct pharmacokinetic studies on **neodiosmin** in humans are currently lacking in the scientific literature. Therefore, its bioavailability and pharmacokinetic profile must be inferred from its chemical structure and the known metabolism of similar flavonoid glycosides.

The key structural difference between diosmin and **neodiosmin** lies in the glycosidic bond between rhamnose and glucose (1 \rightarrow 6 in diosmin vs. 1 \rightarrow 2 in **neodiosmin**). This difference is significant because the enzymes produced by the gut microbiota exhibit specificity for the types of glycosidic linkages they can hydrolyze.

It is hypothesized that the neohesperidoside structure of **neodiosmin** is more resistant to enzymatic hydrolysis by the human gut microbiota compared to the rutinoside structure of diosmin. This would lead to a lower and slower release of the aglycone diosmetin in the colon, resulting in reduced overall bioavailability of **neodiosmin** compared to diosmin.

Visualizing the Processes


To better understand the experimental and metabolic pathways, the following diagrams are provided.

[Click to download full resolution via product page](#)

Experimental Workflow for a Diosmin Pharmacokinetic Study

Metabolic Pathway of Diosmin and Hypothetical Pathway of Neodiosmin

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The biggest source of information for doctors – [pr... | proLékaře.cz \[prolekare.cz\]](http://pr... | proLékaře.cz)
- 2. Therapeutic equivalence of a formulation of purified micronized flavonoid fraction of diosmin/hesperidin 450 mg/50 mg in healthy adults: an open-label, randomized, single-dose, crossover study - [GaBIJ \[gabi-journal.net\]](http://GaBIJ[gabi-journal.net])
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - [PubMed \[pubmed.ncbi.nlm.nih.gov\]](http://PubMed[pubmed.ncbi.nlm.nih.gov])

- 7. Pharmacokinetics and metabolism of oral diosmin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Bioavailability and Pharmacokinetics of Neodiosmin and Diosmin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190348#bioavailability-and-pharmacokinetic-comparison-of-neodiosmin-and-diosmin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com